

Technical Support Center: Purification of Dipropylene Glycol Methyl Ether (DPM) by Distillation

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Compound of Interest

Compound Name: 1-(2-Methoxypropoxy)-2-propanol

Cat. No.: B122039

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Welcome to the technical support center for the purification of dipropylene glycol methyl ether (DPM) by distillation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is Dipropylene Glycol Methyl Ether (DPM) and why is it purified by distillation?

A1: Dipropylene Glycol Methyl Ether (DPM) is a versatile, colorless organic solvent with a slight ether-like odor, used in a wide range of industrial and commercial applications including coatings, cleaners, and cosmetics.^{[1][2][3][4]} The commercial product is typically a mixture of four isomers.^{[2][4][5][6][7]} Distillation is the primary purification method used to remove impurities such as water, unreacted starting materials like propylene glycol monomethyl ether (PGME), and higher boiling point by-products like tripropylene glycol methyl ether (TPM), ensuring the DPM meets the high purity requirements for its intended applications.^[8]

Q2: What are the key physical properties of DPM relevant to its distillation?

A2: The most important properties for distillation are boiling point and vapor pressure. DPM has a relatively high boiling point, which influences the choice between atmospheric and vacuum distillation. It is also fully miscible with water.^{[1][2]}

Q3: What are the common impurities found in commercial DPM?

A3: Commercial DPM is a mixture of isomers.[2][4][5][6][7] Impurities can include water, propylene glycol monomethyl ether (PGME) isomers from the manufacturing process, and higher glycol ethers like tripropylene glycol methyl ether (TPM).[2][5][8] The commercial product typically has a purity of 99% or higher.[2][5]

Q4: Does DPM form an azeotrope with water?

A4: DPM is completely miscible with water.[1][2] While many alcohols and ethers form azeotropes (constant boiling point mixtures) with water, specific data confirming a DPM-water azeotrope is not readily available in the provided search results.[9][10][11][12] However, due to its miscibility, the presence of water will affect the distillation behavior and must be managed.

Q5: What are the typical operating conditions for DPM distillation?

A5: DPM can be distilled under atmospheric pressure, but vacuum distillation is often preferred to reduce the boiling temperature.[8] This helps to prevent thermal degradation of the product and saves energy. A Chinese patent describes a vacuum rectification process at pressures below -0.09 MPa with still temperatures between 75-85 °C.[8]

Q6: What safety precautions are necessary when distilling DPM?

A6: DPM is a combustible liquid and should be kept away from heat, sparks, and open flames.[13][14] It is essential to work in a well-ventilated area or use a fume hood to avoid inhaling vapors, which can cause dizziness or drowsiness.[14][15] Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (such as Butyl rubber or Nitrile rubber), and protective clothing, must be worn to prevent skin and eye contact.[1][13][14]

Data and Parameters for Distillation

The following tables summarize key quantitative data for the distillation of DPM.

Table 1: Physical Properties of Dipropylene Glycol Methyl Ether (DPM)

Property	Value	Source
CAS Number	34590-94-8	[1][16]
Molecular Formula	C ₇ H ₁₆ O ₃	[13][17]
Molar Mass	148.20 g/mol	[6]
Boiling Point (at 760 mmHg)	190 °C	[1][6]
Boiling Point (at 12 mmHg)	90-91 °C	[1]
Density (at 20 °C)	0.951 - 0.954 g/mL	[1][6]
Vapor Pressure (at 25 °C)	0.068 - 0.5 mmHg	[1][17]
Flash Point (TCC)	75 - 76.7 °C	[1][6]
Solubility in Water	Miscible	[1][6][17]
Melting Point	-83 °C	[1]

Table 2: Potential Impurities and Their Boiling Points

Impurity	Boiling Point (at 760 mmHg)	Notes
Water	100 °C	Common impurity, miscible with DPM.
Propylene Glycol Methyl Ether (PGME)	~120 °C	A common lower-boiling precursor.
Tripropylene Glycol Methyl Ether (TPM)	242 °C	A common higher-boiling by-product.

Table 3: Example Vacuum Distillation Parameters (from Patent Literature)

Parameter	Temperature Range
Still Temperature	75 - 85 °C
Lower Tower Joint Temperature	70 - 80 °C
Upper Tower Joint Temperature	60 - 70 °C
Tower Top Temperature	35 - 60 °C
System Pressure	< -0.09 MPa (gauge)
Reflux Ratio	1:2 to 2:1
(Source: CN104211584A)[8]	

Troubleshooting Guide

Problem: Low Purity of Distilled DPM

- Question: My final product purity is lower than expected after distillation. What could be the cause?
- Answer:
 - Inefficient Separation: Your distillation column may not have enough theoretical plates for a clean separation, especially if impurities have close boiling points. Consider using a longer column or a more efficient packing material.
 - Incorrect Reflux Ratio: A low reflux ratio can lead to poor separation. Try increasing the reflux ratio to improve purity, though this may increase distillation time.[8]
 - Pressure/Temperature Fluctuations: Unstable vacuum or heating can disrupt the vapor-liquid equilibrium, leading to co-distillation of impurities. Ensure your vacuum pump is stable and your heating mantle provides consistent heat.
 - Foaming: Foaming can carry non-volatile impurities into the distillate. See the "Foaming in the Still" section below.

Problem: Product is Discolored (Yellowish)

- Question: The distilled DPM has a yellow tint. Why did this happen?
- Answer:
 - Thermal Decomposition: DPM can degrade at high temperatures. If the still pot temperature is too high, it can cause decomposition and discoloration. This is a key reason to use vacuum distillation, which lowers the required temperature.
 - Contamination: Ensure your glassware and equipment are scrupulously clean. Residual contaminants can react or degrade during distillation, causing color.
 - Air Leak: An air leak in a vacuum distillation setup can lead to oxidation of the hot DPM, causing discoloration. Check all joints and seals for leaks.

Problem: Bumping or Unstable Boiling

- Question: The boiling in the distillation flask is unstable and violent ("bumping"). How can I fix this?
- Answer:
 - Inadequate Boiling Chips/Stirring: Ensure you have added fresh boiling chips or a magnetic stir bar to the distillation flask before heating. This provides nucleation sites for smooth boiling.
 - Excessive Heat Input: The heating rate may be too high. Reduce the power to the heating mantle to achieve a gentle, controlled boil.
 - High Vacuum: A very high vacuum can sometimes lead to bumping. Ensure the pressure is controlled and appropriate for the desired boiling temperature.

Problem: Foaming in the Still

- Question: The liquid in my distillation flask is foaming up into the column. What should I do?
- Answer:

- High Boiling Rate: Foaming is often caused by too rapid boiling. Reduce the heat input immediately.
- Contaminants: Certain impurities can act as surfactants and promote foaming.
- Still Overfill: Do not overfill the distillation flask. A good rule of thumb is to fill it no more than two-thirds full to leave adequate headspace.

Experimental Protocols

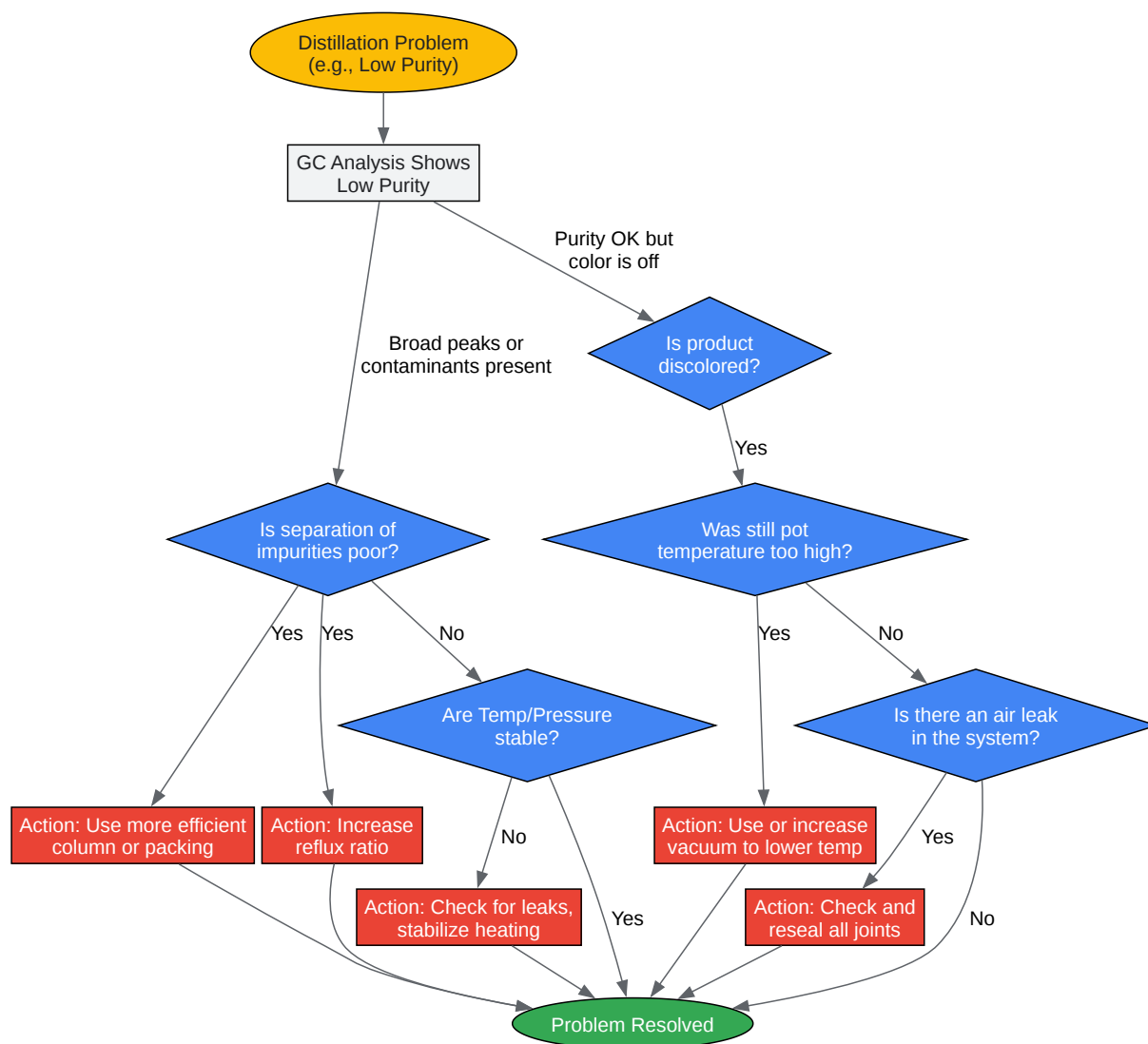
1. General Protocol for Vacuum Distillation of DPM

This protocol outlines a typical laboratory-scale vacuum distillation for purifying DPM.

- Materials:
 - Crude Dipropylene Glycol Methyl Ether (DPM)
 - Round-bottom flask (distillation flask)
 - Fractionating column (e.g., Vigreux or packed column)
 - Distillation head with condenser and vacuum adapter
 - Receiving flasks
 - Heating mantle
 - Magnetic stirrer and stir bar (or boiling chips)
 - Vacuum pump and tubing
 - Cold trap
 - Thermometers or temperature probes
 - Glassware joints and clamps
- Procedure:

- Setup: Assemble the distillation apparatus as shown in the workflow diagram. Ensure all glass joints are properly sealed with appropriate grease or sleeves and securely clamped. Place a stir bar in the round-bottom flask.
- Charging the Still: Fill the distillation flask with crude DPM, not exceeding two-thirds of its volume.
- System Check: Start the condenser cooling water. Begin stirring the DPM.
- Evacuation: Slowly and carefully apply vacuum to the system. A cold trap between the apparatus and the pump is crucial to protect the pump from solvent vapors.
- Heating: Once the target pressure is reached and stable, begin heating the distillation flask gently with the heating mantle.
- Fraction Collection:
 - Fore-run: Collect the initial distillate, which will contain lower-boiling impurities like water and PGME. The temperature at the distillation head will be lower than the boiling point of DPM at that pressure.
 - Main Fraction: As the temperature at the head rises and stabilizes at the expected boiling point of DPM, switch to a new receiving flask to collect the purified product.
 - Tails: When the distillation rate slows or the temperature begins to rise significantly, stop collecting the main fraction. The remaining liquid in the still contains higher-boiling impurities (e.g., TPM).
- Shutdown: Turn off the heater and allow the system to cool completely. Gently and slowly vent the system to atmospheric pressure before turning off the vacuum pump. Disassemble the apparatus.
- Purity Analysis: Analyze the collected main fraction using Gas Chromatography (GC) to determine its purity.

Visualizations



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